molecular formula C12H20N4O4 B2365421 1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1909347-70-1

1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2365421
CAS RN: 1909347-70-1
M. Wt: 284.316
InChI Key: YQJKVMUVYUUSGV-UHFFFAOYSA-N
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Description

This compound is a derivative of the tert-butyloxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . A novel use of catalytic zinc-hydroxyapatite columns for the selective deprotection of N-tert-butyloxycarbonyl (BOC) protecting group using flow chemistry has been reported .


Molecular Structure Analysis

The molecular structure of this compound is related to the tert-butyloxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are related to its structure. It is a derivative of the tert-butyloxycarbonyl (BOC) group, which is a protecting group used in organic synthesis .

Scientific Research Applications

Synthesis and Structural Modification

  • This compound is used in the synthesis of various heterocyclic compounds, particularly in the creation of 1,2,3-triazoles and triazole oxides. Such compounds have been synthesized and structurally modified for diverse applications (Zelenov et al., 2014).

  • It is instrumental in the development of 4-amino-3,5-dialkyl-4H-1,2,4-triazoles, achieved through reactions with carboxylic acid hydrazides, highlighting its versatility in synthesizing triazole derivatives (Lkizler et al., 1996).

  • A method for synthesizing 2-(4-amino-1 H -1,2,3-triazol-1-yl) acetic acid demonstrates the compound's potential in producing triazole-based amino acids and peptide compounds, indicating its significance in peptidomimetic construction (Pokhodylo et al., 2019).

  • The compound is used in the synthesis of 5-amino-1,2,3-triazole-4-carboxylates for creating triazole-based scaffolds, which are valuable in the preparation of biologically active compounds and peptidomimetics (Ferrini et al., 2015).

  • It is also utilized in the synthesis of peptides containing aminomalonate and (amino)(cyano)acetate residues, demonstrating its role in peptide backbone modification and the construction of novel peptides (Matt & Seebach, 1998).

Chemical Reactivity and Stability

  • The compound contributes to the understanding of the chemical reactivity and stability of triazole derivatives. For instance, studies on ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates reveal insights into overcoming the Dimroth rearrangement, a challenge in triazole chemistry (Ferrini et al., 2015).

Photophysical Properties

  • The compound aids in expanding the fluorophore family of small molecular heterocycles, as demonstrated in the synthesis of 2-aryl-1,2,3-triazol-4-carboxylic acids (ATAs). These derivatives exhibit bright blue fluorescence, quantum yield sensitivity to structural changes, and potential as pH sensors in biological research (Safronov et al., 2020).

Mechanism of Action

The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .

Safety and Hazards

The safety data sheet for a related compound, 4-tert-Butylcyclohexanone, indicates that it is harmful if swallowed and harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and using personal protective equipment such as dust masks, eyeshields, and gloves .

Future Directions

The use of the BOC group in organic synthesis is well-established, and future research may focus on developing more efficient methods for adding and removing this protecting group . Additionally, the environmental impact of these compounds is a concern, and future work may also focus on developing greener synthesis methods and improving the biodegradability of these compounds .

properties

IUPAC Name

1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O4/c1-12(2,3)20-11(19)13-6-4-5-7-16-8-9(10(17)18)14-15-16/h8H,4-7H2,1-3H3,(H,13,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJKVMUVYUUSGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN1C=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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